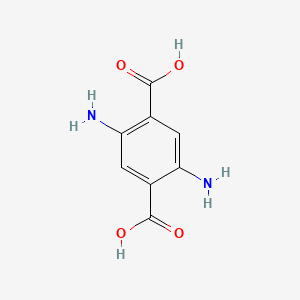

2,5-Diaminoterephthalic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-diaminoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOZZYWDYUOMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355701 | |

| Record name | 2,5-diaminoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-30-2 | |

| Record name | 2,5-diaminoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Diaminoterephthalic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the synthesis of 2,5-diaminoterephthalic acid from terephthalic acid, detailing experimental methodologies, quantitative data, and potential applications in drug development.

Introduction

This compound (DATPA) is a crucial chemical intermediate, distinguished by its aromatic core functionalized with two amine and two carboxylic acid groups. This unique structure provides multiple reactive sites, making it a valuable building block in the synthesis of advanced materials and complex molecules.[1] Its primary applications lie in the production of Metal-Organic Frameworks (MOFs) and high-performance polymers. For drug development professionals, DATPA is of increasing interest as a versatile linker in the construction of drug delivery systems and as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of the predominant synthetic route to this compound from terephthalic acid, focusing on detailed experimental protocols and quantitative analysis.

Core Synthesis Pathway: From Terephthalic Acid to this compound

The most established and industrially relevant method for synthesizing this compound commences with the nitration of terephthalic acid, followed by the reduction of the resulting dinitro intermediate.[2] This two-step process is favored due to the low cost and ready availability of the starting material, terephthalic acid.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Nitration of Terephthalic Acid

The initial step involves the electrophilic substitution of nitro groups onto the terephthalic acid ring to yield 2,5-dinitroterephthalic acid. Due to the deactivating nature of the carboxylic acid groups, this reaction requires harsh conditions, typically employing a mixture of concentrated nitric acid and concentrated sulfuric acid.

A representative procedure for the nitration of terephthalic acid is as follows:

-

In a three-necked flask equipped with a stirrer, condenser, and thermometer, add 20.5g of terephthalic acid.

-

Carefully add a mixture of 55.2g of 98% sulfuric acid and 121.8g of 68% nitric acid dropwise to the flask.

-

After the initial addition, control the temperature at 100°C and allow the reaction to proceed for 4 hours.

-

Subsequently, add another portion of the nitrating mixture (55.2g of 98% sulfuric acid and 156.4g of 68% nitric acid) dropwise.

-

Maintain the reaction temperature at 80°C for 12 hours.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate and recrystallize from hot water.

-

Dry the purified product to obtain white, solid 2,5-dinitroterephthalic acid.

| Parameter | Value | Reference |

| Terephthalic Acid | 20.5 g | CN104693057A |

| 98% Sulfuric Acid (1st addition) | 55.2 g | CN104693057A |

| 68% Nitric Acid (1st addition) | 121.8 g | CN104693057A |

| Reaction Temperature (1st stage) | 100 °C | CN104693057A |

| Reaction Time (1st stage) | 4 h | CN104693057A |

| 98% Sulfuric Acid (2nd addition) | 55.2 g | CN104693057A |

| 68% Nitric Acid (2nd addition) | 156.4 g | CN104693057A |

| Reaction Temperature (2nd stage) | 80 °C | CN104693057A |

| Reaction Time (2nd stage) | 12 h | CN104693057A |

| Yield | 85.1% | CN104693057A |

Step 2: Reduction of 2,5-Dinitroterephthalic Acid

The second step involves the reduction of the nitro groups of 2,5-dinitroterephthalic acid to amino groups, yielding the final product, this compound. Various reducing agents can be employed for this transformation.

Method A: Reduction with Iron Powder

-

In a reactor, add a hydrochloric acid solution.

-

While stirring, add iron powder as the reducing agent.

-

Once the iron powder is well-dispersed, add 2,5-dinitroterephthalic acid. The mass ratio of 2,5-dinitroterephthalic acid to iron powder should be between 1:2 and 1:6. The mass-to-volume ratio of 2,5-dinitroterephthalic acid to the hydrochloric acid solution should be 1g : 8-12ml.

-

Control the reaction temperature at 90-100°C and react for 3-6 hours.

-

After the reaction is complete, filter the mixture, wash the solid with water, and dry to obtain this compound.

Note: While effective, this method can produce significant iron sludge, which can complicate the work-up and pose environmental concerns.[2]

Method B: Reduction with Tin(II) Chloride

A more refined method utilizes tin(II) chloride dihydrate as the reducing agent, which often results in higher yields and a cleaner reaction.

-

Dissolve 2,5-dinitroterephthalic acid in a suitable solvent, such as ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

| Parameter | Method A (Iron) | Method B (Tin(II) Chloride) | Reference |

| Reducing Agent | Iron Powder | Tin(II) Chloride Dihydrate | CN104693057A, General Knowledge |

| Acid Medium | Hydrochloric Acid | Hydrochloric Acid | CN104693057A, General Knowledge |

| Mass Ratio (Dinitro:Reducer) | 1 : 2-6 | Varies | CN104693057A, General Knowledge |

| Temperature | 90-100 °C | Reflux | CN104693057A, General Knowledge |

| Reaction Time | 3-6 h | Varies | CN104693057A, General Knowledge |

| Yield | Good | High | CN104693057A, General Knowledge |

Alternative Synthesis Route

An alternative, though less common, pathway to this compound starts from 2,5-diamino-p-xylene. This multi-step process involves:

-

Amidation: Protection of the amino groups of 2,5-diamino-p-xylene, for instance, through acylation.[2]

-

Oxidation: Oxidation of the methyl groups on the benzene (B151609) ring to carboxylic acid groups.[2]

-

Hydrolysis: Removal of the protecting groups from the amines to yield this compound.[2]

Caption: Alternative synthesis route for this compound.

Relevance in Drug Development

The unique structural features of this compound make it a molecule of significant interest to the pharmaceutical and drug development sectors. Its bifunctional nature, with both amine and carboxylic acid groups, allows for its use as a versatile linker in various drug delivery systems.

Linker in Drug Conjugates

In targeted drug delivery, a linker connects a targeting moiety (like an antibody or peptide) to a cytotoxic drug. The properties of this linker are critical for the stability and efficacy of the drug conjugate. The dicarboxylic acid and diamine functionalities of DATPA allow for the creation of stable amide bonds, making it an excellent candidate for constructing linkers in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The rigid aromatic core can provide conformational stability to the linker, while the amine and carboxyl groups offer points for further functionalization to modulate properties such as solubility and release kinetics.

Building Block for Bioactive Molecules

The aromatic scaffold of this compound can serve as a core structure for the synthesis of novel pharmacologically active compounds. The amino and carboxylic acid groups can be readily modified to generate a library of derivatives for screening against various biological targets. For instance, the amine groups can undergo acylation, alkylation, or Schiff base formation, while the carboxylic acid groups can be converted to esters or amides, providing a high degree of chemical diversity.

Metal-Organic Frameworks for Drug Delivery

This compound is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These materials, with their high porosity and tunable properties, are being extensively investigated as carriers for drug delivery. The amino groups on the DATPA linker within the MOF structure can be functionalized to enhance drug loading capacity and control the release profile of therapeutic agents. Furthermore, MOFs constructed from DATPA have been explored for applications such as impedimetric aptasensing of living cancer cells, highlighting their potential in diagnostics and targeted therapy.[3]

Conclusion

The synthesis of this compound from terephthalic acid via a two-step nitration and reduction process remains the most practical and economically viable route. This guide provides detailed experimental protocols and quantitative data to aid researchers in the successful synthesis of this versatile chemical intermediate. For professionals in drug development, this compound offers significant potential as a linker in drug delivery systems and as a scaffold for the design of new therapeutic agents. Its role in the burgeoning field of MOF-based drug delivery further underscores its importance in modern medicinal chemistry and materials science.

References

The Genesis of a Versatile Building Block: A Technical History of 2,5-Diaminoterephthalic Acid

For Immediate Release

A deep dive into the historical synthesis and discovery of 2,5-diaminoterephthalic acid, a pivotal component in modern materials science and drug development. This whitepaper traces the evolution of its synthesis from early methods to contemporary applications, providing researchers and chemists with a comprehensive technical overview.

Introduction

This compound (2,5-DAT), a seemingly niche organic compound, has emerged as a critical building block in the synthesis of advanced materials, most notably in the burgeoning field of metal-organic frameworks (MOFs). Its rigid structure, featuring a central benzene (B151609) ring symmetrically substituted with two amino and two carboxylic acid groups, offers a unique combination of functionality and structural predictability. This technical guide explores the discovery and historical development of the synthetic routes leading to this versatile molecule, providing a foundational understanding for researchers in materials science and medicinal chemistry.

Early Synthetic Approaches: Two Primary Pathways

The historical synthesis of this compound is primarily rooted in two classical organic chemistry transformations: the nitration of terephthalic acid followed by reduction, and the Hofmann degradation of pyromellitic di-imide.

The Nitration and Subsequent Reduction of Terephthalic Acid

A long-established and common method for preparing this compound involves a two-step process starting from the readily available terephthalic acid.[1]

Step 1: Dinitration of Terephthalic Acid

The initial step is the electrophilic nitration of the terephthalic acid ring. Due to the deactivating nature of the two carboxylic acid groups, this reaction requires harsh conditions. A mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the nitronium ion (NO₂⁺), the active electrophile. The reaction is typically heated to facilitate the introduction of two nitro groups onto the benzene ring, yielding 2,5-dinitroterephthalic acid.[1][2]

Step 2: Reduction of 2,5-Dinitroterephthalic Acid

The subsequent step involves the reduction of the two nitro groups to amino groups. Historically, this was often achieved using reducing agents such as iron powder in the presence of an acid like hydrochloric acid.[1] While effective, this method often presented challenges in purification due to the formation of iron sludge.[1] More contemporary and refined reduction methods utilize reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid, which can offer higher yields and a cleaner reaction profile.[1]

Experimental Protocols: Nitration and Reduction of Terephthalic Acid

Objective: To synthesize this compound from terephthalic acid via a dinitration and subsequent reduction.

Materials:

-

Terephthalic acid

-

Concentrated nitric acid (68%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521) solution

-

Distilled water

-

Ethanol

Procedure:

Part 1: Synthesis of 2,5-Dinitroterephthalic Acid

-

In a three-necked flask equipped with a stirrer, condenser, and thermometer, carefully add terephthalic acid.

-

Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise while maintaining the temperature between 80-100°C.

-

After the initial addition, continue the reaction for 3-6 hours.

-

Add the remaining mixture of concentrated sulfuric acid and nitric acid dropwise and continue the reaction for another 12-15 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from hot water to obtain 2,5-dinitroterephthalic acid. Dry the product.

Part 2: Synthesis of this compound

-

In a reaction vessel, prepare a solution of concentrated hydrochloric acid.

-

While stirring, add tin(II) chloride dihydrate until it completely dissolves.

-

Add the 2,5-dinitroterephthalic acid to the solution. The mass ratio of 2,5-dinitroterephthalic acid to the reducing agent should be approximately 1:2-6.

-

Heat the reaction mixture to 90-100°C and maintain this temperature for 3-6 hours.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the product with water and then ethanol.

-

Neutralize with a sodium hydroxide solution to precipitate the final product.

-

Filter, wash with water, and dry to obtain this compound.

Hofmann Degradation of Pyromellitic Di-imide

An alternative historical route to this compound involves the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide). A notable study by Perkins and his coworkers in 1967 detailed this approach. Their research revealed that the Hofmann degradation of pyromellitic di-imide yielded a mixture of 4,6-diaminoisophthalic acid and this compound.[3]

Significantly, they discovered that performing the degradation on copper or cobalt chelates of pyromellitic di-imide, or in the presence of their respective metal salts, led to the exclusive formation of this compound.[3] This directed synthesis highlights an early example of metal-templated reactions to control isomeric product distribution.

Experimental Protocols: Hofmann Degradation of Pyromellitic Di-imide

Objective: To synthesize this compound from pyromellitic di-imide in the presence of a metal salt.

Materials:

-

Pyromellitic di-imide

-

Sodium hypobromite (B1234621) solution (prepared from bromine and sodium hydroxide)

-

Cupric or cobaltic salt (e.g., CuSO₄ or CoCl₂)

-

Hydrochloric acid

-

Distilled water

Procedure:

-

Prepare a solution of sodium hypobromite by carefully adding bromine to a cold aqueous solution of sodium hydroxide.

-

In a separate reaction vessel, create a suspension of pyromellitic di-imide and the chosen metal salt (e.g., cupric sulfate) in water.

-

Slowly add the sodium hypobromite solution to the pyromellitic di-imide suspension while maintaining a controlled temperature.

-

Stir the reaction mixture until the degradation is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with water to remove inorganic salts, and dry.

-

Further purification can be achieved by recrystallization.

Alternative Synthetic Pathway

A less common, multi-step synthesis starts from 2,5-diamino-p-xylene.[1] This process involves the protection of the amino groups (e.g., through acylation), followed by the oxidation of the methyl groups to carboxylic acids, and finally, the deprotection of the amino groups to yield this compound.[1] While a viable route, the length of the synthesis and the cost of the starting material have made it less prevalent than the two primary methods described above.

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |

| Nitration and Reduction | Terephthalic acid | Conc. HNO₃, Conc. H₂SO₄, Fe powder or SnCl₂·2H₂O, HCl | Variable | General literature[1] |

| Hofmann Degradation (Metal-Directed) | Pyromellitic di-imide | NaOBr, CuSO₄ or CoCl₂ | Not specified | Perkins et al. (1967)[3] |

| From 2,5-diamino-p-xylene | 2,5-Diamino-p-xylene | Acylating agent, Oxidizing agent, Acid/Base for deprotection | Not specified | General literature[1] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary historical synthetic routes to this compound.

Caption: Nitration and Reduction Pathway to this compound.

Caption: Metal-Directed Hofmann Degradation for this compound Synthesis.

Conclusion and Future Outlook

The historical development of synthetic routes to this compound showcases the application of fundamental organic reactions to create a molecule of significant contemporary interest. While the nitration and reduction of terephthalic acid remains a common approach, the metal-directed Hofmann degradation of pyromellitic di-imide represents an elegant, albeit less utilized, historical method for controlling product isomerism. The availability of these synthetic pathways has been instrumental in enabling the use of this compound as a key linker in the design and synthesis of novel MOFs and other functional materials. As the demand for advanced materials with tailored properties continues to grow, a thorough understanding of the history and synthesis of such fundamental building blocks is invaluable for the modern researcher.

References

- 1. This compound | 945-30-2 | Benchchem [benchchem.com]

- 2. 2,5-Dinitroterephthalic Acid|CAS 65109-45-7|Research Chemical [benchchem.com]

- 3. Preparation of this compound by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Theoretical Insights into the Electronic Landscape of 2,5-Diaminoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-diaminoterephthalic acid (DATA) is a bifunctional aromatic molecule that has garnered significant interest in materials science and medicinal chemistry. Its rigid structure, featuring both electron-donating amino groups and electron-withdrawing carboxylic acid moieties, imparts unique electronic characteristics. These properties are pivotal in its application as a linker in metal-organic frameworks (MOFs), as a chromophore in fluorescent probes, and as a scaffold in the design of novel therapeutic agents. Understanding the fundamental electronic properties of DATA at a quantum mechanical level is crucial for the rational design and optimization of these applications.

This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and photophysical behavior of this versatile molecule. This document summarizes key quantitative data, details the computational methodologies employed in such theoretical investigations, and provides visual representations of the underlying concepts.

Core Electronic Properties: A Quantitative Overview

Theoretical calculations provide valuable quantitative data on the electronic properties of this compound. These parameters are essential for predicting the molecule's behavior in various chemical environments and for designing materials with tailored electronic and optical characteristics. The following table summarizes key electronic properties of DATA, calculated using Density Functional Theory.

| Electronic Property | Calculated Value (Illustrative) | Significance in Research and Drug Development |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.85 eV | Indicates the electron-donating ability of the molecule. Crucial for understanding charge transfer processes and reactivity with electrophiles. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.98 eV | Represents the electron-accepting ability. Important for assessing reactivity with nucleophiles and for predicting electron transport properties. |

| HOMO-LUMO Gap (Energy Gap) | 3.87 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. Also provides an estimate of the lowest excitation energy. |

| Ionization Potential (IP) | 6.52 eV | The energy required to remove an electron. A key parameter in understanding the molecule's behavior in redox reactions and its potential for forming radical cations. |

| Electron Affinity (EA) | 1.35 eV | The energy released upon gaining an electron. Indicates the propensity of the molecule to accept an electron and form a radical anion. |

| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule. Influences solubility, intermolecular interactions, and binding affinity in biological systems. |

Note: The quantitative data presented in this table is illustrative and intended to be representative of values obtained from DFT calculations for similar aromatic compounds. Actual values may vary depending on the specific computational methodology employed.

Computational Methodology: The "Experimental" Protocol of Theoretical Studies

The electronic properties of this compound are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method. A typical computational protocol for such a study is outlined below.

1. Molecular Geometry Optimization:

-

The initial 3D structure of this compound is built using molecular modeling software.

-

The geometry is then optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

-

Method: DFT is employed for the optimization.

-

Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is commonly used as it provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often chosen. This basis set provides a flexible description of the electron distribution, including diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

2. Calculation of Electronic Properties:

-

Once the geometry is optimized, single-point energy calculations are performed using the same DFT method (functional and basis set) to determine the electronic properties.

-

HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation.

-

Ionization Potential and Electron Affinity: These can be estimated using two primary methods:

-

Koopmans' Theorem: The negative of the HOMO energy provides an approximation of the vertical ionization potential, and the negative of the LUMO energy approximates the vertical electron affinity.

-

ΔSCF Method: This more accurate method involves performing separate calculations for the neutral molecule, the cation (for IP), and the anion (for EA). The IP is then the energy difference between the cation and the neutral molecule, and the EA is the energy difference between the neutral molecule and the anion.

-

-

Dipole Moment: This is also a standard output from the DFT calculation.

3. Software:

-

Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and GAMESS.

Visualizing Molecular Orbitals and Computational Workflow

To better understand the electronic structure of this compound, it is helpful to visualize the frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.

Caption: Molecular structure and frontier molecular orbitals of DATA.

The logical flow of a theoretical study on the electronic properties of a molecule like this compound can be visualized as a workflow.

Caption: A typical workflow for the computational analysis of molecular electronic properties.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide indispensable insights into the electronic properties of this compound. The calculated parameters, such as HOMO-LUMO energies, ionization potential, and electron affinity, are fundamental to understanding the reactivity, stability, and potential applications of this molecule. This knowledge is particularly valuable for researchers in materials science and drug development, enabling the computational design of novel MOFs with tailored gas adsorption properties, fluorescent probes with specific sensing capabilities, and drug candidates with optimized binding affinities. The synergy between theoretical predictions and experimental validations will continue to drive innovation in the application of this compound and its derivatives.

Spectroscopic and Synthetic Profile of 2,5-Diaminoterephthalic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-diaminoterephthalic acid (DATPA), a pivotal building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development. It includes a detailed summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), presented in easily comparable tabular formats. Furthermore, this guide outlines the experimental protocols for acquiring such data and provides a visual representation of a typical synthetic workflow utilizing DATPA in MOF synthesis.

Introduction

This compound (CAS No. 945-30-2), with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , is an aromatic dicarboxylic acid containing two amine functional groups.[1] This unique structure, featuring both hydrogen-bond donating and accepting moieties as well as coordinating carboxylic acid groups, makes it a highly valuable linker for the construction of porous crystalline materials. The functional amine groups can be further modified, allowing for the tuning of the resulting material's properties for specific applications, including gas storage, catalysis, and sensing. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 2H | Aromatic (C-H) |

| Broad Signal | - | 4H | Amino (-NH₂) |

| Broad Signal | - | 2H | Carboxylic (-COOH) |

| Data obtained in DMSO-d₆. The chemical shifts for the amine and carboxylic acid protons are broad and can exchange with residual water in the solvent. The key diagnostic signal is the singlet for the two equivalent aromatic protons.[2] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Not Experimentally Found | Aromatic (C-H) |

| Not Experimentally Found | Aromatic (C-NH₂) |

| Not Experimentally Found | Aromatic (C-COOH) |

| Not Experimentally Found | Carboxylic (C=O) |

| Experimental ¹³C NMR data for this compound was not available in the reviewed literature. Predicted spectra can be calculated using computational chemistry software. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong | N-H Stretch (Amino group) |

| 3200-2500 | Broad | O-H Stretch (Carboxylic acid) |

| ~1700 | Strong | C=O Stretch (Carboxylic acid) |

| ~1620 | Medium | N-H Bend (Amino group) |

| ~1540 | Medium | C=C Stretch (Aromatic ring) |

| ~1250 | Strong | C-O Stretch (Carboxylic acid) |

| ~850 | Medium | C-H Bend (Aromatic ring) |

| Data obtained from a KBr pellet. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound.

Table 4: Mass Spectrometry Data of this compound

| m/z (Mass-to-charge ratio) | Ion |

| 196.05 | [M]⁺ (Molecular Ion) |

| Based on the calculated exact mass of C₈H₈N₂O₄. Experimental mass spectrometry data for the free acid was not explicitly found in the reviewed literature. |

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Complete dissolution may require gentle warming or sonication.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is typically used.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 1 second. The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used as a reference.[3]

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C. The central peak of the DMSO-d₆ septet at ~39.52 ppm is used as a reference.[3]

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4][5][6][7][8]

-

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first collected. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Ionization Method: Due to the low volatility and thermal lability of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most appropriate.

-

Sample Preparation (for ESI): A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) and introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain an accurate mass measurement of the molecular ion.

Application in Material Synthesis: A Workflow for MOF Synthesis

This compound is a key component in the solvothermal synthesis of functionalized MOFs. The following diagram illustrates a typical workflow for this process.

Caption: Solvothermal synthesis of a MOF using this compound.

This workflow begins with the dissolution of the organic linker (this compound) and a metal salt precursor in a suitable solvent, typically N,N-dimethylformamide (DMF). The resulting solution is sealed in a Teflon-lined autoclave and heated in an oven for a specified period, during which the crystalline MOF material self-assembles. After cooling, the solid product is isolated by filtration and washed to remove unreacted starting materials. The final step is activation, where the solvent molecules within the pores of the MOF are removed by heating under vacuum, yielding a porous material ready for its intended application.

References

- 1. This compound | C8H8N2O4 | CID 816761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

Solubility Profile of 2,5-diaminoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,5-diaminoterephthalic acid (DAT), a crucial building block in the synthesis of metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and specialty polymers. Understanding the solubility of DAT in various solvents is paramount for its purification, reaction optimization, and the development of novel materials.

Core Quantitative Data

The solubility of this compound has been experimentally determined in a limited number of organic solvents. The available quantitative data is summarized in the table below.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (mg/mL) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 120[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 189 | 95[1] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | < 10[1] |

In-depth Analysis of Solubility

This compound is a polar molecule characterized by the presence of two carboxylic acid groups and two amino groups attached to a benzene (B151609) ring. This structure dictates its solubility, favoring polar, aprotic solvents capable of forming hydrogen bonds.

The high solubility in DMF and DMSO can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors, effectively solvating both the carboxylic acid and amino functional groups of the DAT molecule. The significantly lower solubility in THF, a less polar aprotic solvent, highlights the importance of strong solute-solvent interactions for the dissolution of DAT.

Studies on the closely related compound, 2-aminoterephthalic acid, have shown that its solubility in various alcoholic solvents increases with temperature.[2] This suggests that the solubility of this compound is also likely to be temperature-dependent, with higher temperatures generally favoring increased solubility.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on established protocols for organic compounds.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Dilute the filtered sample solutions with the appropriate solvent to fall within the linear range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent at the given temperature using the following formula, accounting for any dilution factors:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Relationship of Solubility Factors

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to 2-(4-chlorophenyl)acetonitrile (CAS 140-53-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: This document focuses on 2-(4-chlorophenyl)acetonitrile, CAS number 140-53-4. The initial query for CAS number 945-30-2, which corresponds to 2,5-diaminoterephthalic acid, was determined to be a likely error based on the context of the requested information.

Executive Summary

This technical guide provides a comprehensive overview of the properties, hazards, and synthetic applications of 2-(4-chlorophenyl)acetonitrile. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates critical data on its physicochemical properties, toxicological profile, and safe handling procedures. Detailed experimental protocols for its utilization in the synthesis of the antihistamine chlorpheniramine (B86927) are provided, alongside a workflow visualization to aid in laboratory application.

Physicochemical Properties

The physical and chemical properties of 2-(4-chlorophenyl)acetonitrile are summarized in the table below, providing a foundational understanding of its characteristics for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| Appearance | Colorless to light yellow solid or semi-solid | [2] |

| Melting Point | 25-28 °C | [2] |

| Boiling Point | 265-267 °C | [2] |

| Density | 1.19 g/mL at 20 °C | [2] |

| Flash Point | 133 °C (closed cup) | [2] |

| Solubility | Soluble in acetone (B3395972) and ethanol. Insoluble in water. | [2] |

| Vapor Pressure | 0.00887 mmHg at 25°C |

Hazards and Toxicological Data

2-(4-chlorophenyl)acetonitrile is classified as a toxic substance and requires careful handling. The following tables outline its hazard classifications and acute toxicity data.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

Data sourced from ECHEMI Safety Data Sheet.[1]

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Acute Toxicity Values

| Route of Exposure | Species | LD50/LC50 Value |

| Oral | Rat | 50 mg/kg |

| Intraperitoneal | Mouse | 27 mg/kg |

| Dermal | Rabbit | 200 mg/kg (lowest lethal dose) |

Toxicity data indicates that this compound is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

Experimental Protocols

2-(4-chlorophenyl)acetonitrile is a versatile precursor for the synthesis of several commercially important molecules. Below is a detailed protocol for the synthesis of the antihistamine, chlorpheniramine, a process that highlights a key application of this compound.

Synthesis of Chlorpheniramine from 2-(4-chlorophenyl)acetonitrile

This synthesis is a multi-step process involving the alkylation of 2-(4-chlorophenyl)acetonitrile followed by hydrolysis and decarboxylation.

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232) (Intermediate 1)

-

Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 200 g of p-chlorophenylacetonitrile and 600 ml of toluene.

-

Base Addition: Cool the mixture to 15°C using an ice water bath. Cautiously add 51.5 g of sodium amide (NaNH₂) in portions.

-

Reactant Addition: While maintaining the temperature, add 100 g of 2-chloropyridine (B119429) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2 to 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the aqueous layer and wash the organic layer with 200 ml of brine.

-

Isolation: Concentrate the organic phase under reduced pressure to obtain the crude intermediate 1 as an oil. A yield of approximately 95% (190 g) can be expected.

Step 2: Synthesis of γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine (Intermediate 2)

-

Preparation of Alkylating Agent: Prepare a solution of 2-dimethylaminochloroethane.

-

Alkylation: React the intermediate 1 with the prepared 2-dimethylaminochloroethane in the presence of a strong base like sodium amide to yield intermediate 2.

Step 3: Synthesis of Chlorpheniramine

-

Hydrolysis and Decarboxylation: Subject intermediate 2 to reaction with an alkali to induce hydrolysis of the nitrile group and subsequent decarboxylation to form chlorpheniramine.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from 2-(4-chlorophenyl)acetonitrile to chlorpheniramine, providing a clear visual guide to the experimental process.

Caption: Synthetic pathway for Chlorpheniramine.

Conclusion

2-(4-chlorophenyl)acetonitrile is a compound of significant interest in the chemical and pharmaceutical industries. Its utility as a synthetic intermediate is well-established. However, its high toxicity necessitates strict adherence to safety protocols. This guide provides the essential data and procedural information to support researchers and developers in the safe and effective use of this compound. Further research into its direct biological activities and potential signaling pathway interactions could unveil new applications and a deeper understanding of its toxicological profile.

References

A Technical Guide to 2,5-Diaminoterephthalic Acid: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-diaminoterephthalic acid, a versatile chemical intermediate. The document details its alternative names and chemical identifiers, outlines key synthetic methodologies, and explores its application in the formation of advanced materials.

Chemical Identity and Alternative Names

This compound is a sought-after organic compound due to its unique molecular structure, which features both amine and carboxylic acid functional groups. This arrangement makes it a valuable building block in the synthesis of polymers and metal-organic frameworks (MOFs). A variety of synonyms and identifiers are used in commercial and academic literature to refer to this compound.

| Identifier Type | Identifier |

| IUPAC Name | 2,5-diaminobenzene-1,4-dicarboxylic acid[1] |

| CAS Number | 945-30-2[1][2][3][4] |

| Synonyms | 2,5-Diamino-1,4-benzenedicarboxylic acid[5][6], H2DATA[5][7], 2,5-Diaminoterephthalsaeure[7] |

| PubChem CID | 816761[1] |

| EC Number | 687-048-1[1] |

| DSSTox Substance ID | DTXSID20355701[1] |

Synthetic Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from terephthalic acid. This process involves nitration followed by reduction.

Synthesis of this compound

This protocol is based on a widely recognized synthetic route.

Step 1: Nitration of Terephthalic Acid

This step involves the nitration of terephthalic acid to yield 2,5-dinitroterephthalic acid.

-

Materials: Terephthalic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a reaction vessel, combine terephthalic acid with concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction vessel while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.

-

Upon completion, pour the reaction mixture over ice to precipitate the 2,5-dinitroterephthalic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Step 2: Reduction of 2,5-Dinitroterephthalic Acid

The dinitro intermediate is then reduced to form the final product.

-

Materials: 2,5-Dinitroterephthalic acid, a reducing agent (e.g., iron powder or tin(II) chloride), hydrochloric acid.

-

Procedure:

-

Suspend 2,5-dinitroterephthalic acid in an acidic solution, such as aqueous hydrochloric acid.

-

Add the reducing agent portion-wise to the suspension while stirring.

-

Heat the reaction mixture to drive the reduction to completion.

-

After the reaction is complete, cool the mixture and neutralize it to precipitate the this compound.

-

Filter the product, wash it with water, and dry it.

-

Representative Synthesis of a Metal-Organic Framework (MOF)

This compound is a key building block for functionalized MOFs. The following is a general protocol for the solvothermal synthesis of an amino-functionalized MOF, which can be adapted for use with this compound.

-

Materials: this compound, a metal salt (e.g., zirconium(IV) chloride), a solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

In a reaction vessel, dissolve the metal salt in the solvent.

-

In a separate vessel, dissolve the this compound in the solvent.

-

Combine the two solutions and stir to ensure homogeneity.

-

Transfer the reaction mixture to a Teflon-lined autoclave.

-

Heat the autoclave in an oven at a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the product with fresh solvent to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange and heating under vacuum to remove solvent molecules from the pores.

-

References

- 1. rsc.org [rsc.org]

- 2. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]

- 3. This compound | 945-30-2 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of this compound by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]

- 7. iptek.its.ac.id [iptek.its.ac.id]

A Technical Guide to the Reactivity of 2,5-Diaminoterephthalic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-diaminoterephthalic acid (DATPA) is a versatile aromatic compound possessing both amine and carboxylic acid functional groups. This duality in reactivity makes it a valuable building block in various fields, particularly in materials science for the synthesis of polymers and metal-organic frameworks (MOFs). This technical guide provides an in-depth analysis of the reactivity of DATPA's functional groups, supported by experimental protocols and quantitative data.

Core Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the amino groups (-NH₂) and the carboxylic acid groups (-COOH), attached to a central benzene (B151609) ring.

Amine Group Reactivity

The two amino groups in DATPA are nucleophilic and can participate in a variety of chemical transformations. Their reactivity is influenced by the electron-donating nature of the other amino group and the electron-withdrawing nature of the carboxylic acid groups on the aromatic ring. Key reactions involving the amine groups include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental step in the synthesis of polyamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

-

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate can then undergo various substitution reactions.[1]

Carboxylic Acid Group Reactivity

The two carboxylic acid groups are acidic and can undergo reactions typical of this functional group. Their acidity is enhanced by the presence of the electron-withdrawing amino groups (in their protonated form) and the other carboxylic acid group. Common reactions include:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. This is a key reaction for producing polyesters.[2]

-

Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents, to form amides.

-

Salt Formation: Reaction with bases to form carboxylate salts.

-

Coordination: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs).[3]

Synthesis of this compound

A common and well-established method for synthesizing this compound begins with terephthalic acid. The process involves two main steps: nitration followed by reduction.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols: 2,5-Diaminoterephthalic Acid in MOF Synthesis for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,5-diaminoterephthalic acid (DATA) as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs) with potential applications in drug delivery. The presence of two amino groups on the terephthalic acid backbone offers unique opportunities for creating redox-responsive MOFs and for post-synthetic modification, enhancing their functionality as drug carriers. This document outlines detailed experimental protocols for MOF synthesis, characterization, drug loading, and in-vitro release studies.

Introduction to this compound-based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1] The choice of the organic linker is crucial in determining the physicochemical properties of the resulting MOF, including its pore size, surface area, and functionality. This compound (DATA) is an attractive linker due to its dual amine functional groups. These groups can act as coordination sites, be utilized for post-synthetic modifications, and potentially impart redox-responsiveness to the MOF structure, a desirable feature for controlled drug release in specific biological environments, such as the reductive environment of cancer cells.[2][3][4][5]

The incorporation of DATA into MOF structures, particularly with biocompatible metals like zirconium (Zr) and iron (Fe), is a promising strategy for developing advanced drug delivery systems.[6] These MOFs can offer high drug loading capacities and stimuli-responsive release mechanisms.[7][8]

Experimental Protocols

Protocol 1: Synthesis of a Zr-based MOF using this compound (Hypothetical Protocol based on UiO-66-NH2 synthesis)

This protocol describes a method for the synthesis of a zirconium-based MOF analogous to the well-studied UiO-66, but utilizing this compound as the primary organic linker.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (H₂DATA)

-

N,N-Dimethylformamide (DMF)

-

Acetic Acid (as a modulator)

-

Deionized water

Procedure:

-

In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (0.233 g, 1 mmol) and this compound (0.196 g, 1 mmol) in 60 mL of DMF.

-

Add 10 equivalents of acetic acid (0.57 mL, 10 mmol) to the solution. This acts as a modulator to control the crystallite size and defect density.

-

Seal the autoclave and heat it in an oven at 120°C for 24 hours.

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the resulting powder by centrifugation or filtration.

-

Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials and solvent.

-

Activate the MOF by solvent exchange with methanol for 3 days, replacing the methanol with a fresh portion every 24 hours.

-

Dry the final product under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

Protocol 2: Characterization of the DATA-based MOF

A comprehensive characterization is essential to confirm the successful synthesis and determine the properties of the MOF.

Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[9]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[10]

-

Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal clusters and the presence of the amine functional groups.[10]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal ions within the framework.

Protocol 3: Drug Loading into the DATA-based MOF

This protocol outlines a general procedure for loading a model drug, such as 5-Fluorouracil (5-FU), into the synthesized MOF via post-synthetic encapsulation.[8]

Materials:

-

Activated DATA-based MOF

-

5-Fluorouracil (5-FU)

-

Methanol (or another suitable solvent for the drug)

Procedure:

-

Disperse a known amount of the activated MOF (e.g., 100 mg) in a solution of 5-FU in methanol (e.g., 10 mg/mL, 10 mL).

-

Stir the mixture vigorously at room temperature for 24 hours in the dark to allow for drug encapsulation.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the product with fresh methanol to remove any drug adsorbed on the external surface.

-

Dry the drug-loaded MOF under vacuum at room temperature.

-

Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[12]

Calculation of Drug Loading:

Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100 Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100

Protocol 4: In-Vitro Drug Release Study

This protocol describes a method to study the in-vitro release of the loaded drug from the MOF, including an assessment of redox-responsive release.[13]

Materials:

-

Drug-loaded DATA-based MOF

-

Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating tumor microenvironment)

-

Glutathione (GSH) for redox-responsive release study

-

Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

-

Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in 5 mL of the release medium (PBS at pH 7.4 or pH 5.5).

-

For the redox-responsive study, prepare a parallel set with the release medium containing a concentration of GSH (e.g., 10 mM) that mimics the intracellular reductive environment.

-

Place the suspension in a dialysis bag.

-

Immerse the dialysis bag in a larger volume (e.g., 45 mL) of the corresponding release medium in a beaker, maintained at 37°C with gentle stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.

-

Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

-

Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectrophotometry.

-

Plot the cumulative drug release percentage as a function of time.

Data Presentation

The following tables summarize typical quantitative data obtained for amino-functionalized MOFs, which can be used as a benchmark for MOFs synthesized with this compound.

Table 1: Physicochemical Properties of Amino-Functionalized MOFs

| MOF | Metal | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Mg-ABDC | Mg | 2-aminoterephthalate | - | - | [11][14] |

| Co-ABDC | Co | 2-aminoterephthalate | - | - | [11][14] |

| Sr-ABDC | Sr | 2-aminoterephthalate | - | - | [11][14] |

| medi-MOF-1 | Zn | Curcumin | 3002 | 0.902 | [10] |

Table 2: Drug Loading and Release Data from Various MOF Systems

| MOF | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference |

| ZIF-8 | 5-Fluorouracil | up to 60% | pH 5.0 vs pH 7.4 | Faster release at lower pH | [8] |

| MIL-101(Cr) | Ibuprofen | up to 140% | - | High loading capacity | [6] |

| Fe-MOFs-5-NH₂ | - | 35% | pH-controlled | pH-responsive release | [6] |

| Zn-MOF | 5-Fluorouracil | 53.3% | - | High loading capacity | [6] |

| FeMn-MIL-88B | 5-Fluorouracil | 43.8% | pH 5.4 and H₂S | Dual-stimuli responsive release | [13] |

| 2D Cu-MON | Lansoprazole | 45.61% | Acidic and neutral media | Higher release in acidic/neutral pH | [15] |

| MOF-5 | Oridonin | 52.86% | pH 7.3, 5.5, 2.0 | Sustained release | [16] |

Mandatory Visualization

Caption: Workflow for the synthesis of a DATA-based MOF.

Caption: Experimental workflow for MOF characterization.

Caption: Workflow for drug loading and in-vitro release studies.

Caption: Proposed mechanism for redox-responsive drug release.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Constructing Redox-Responsive Metal-Organic Framework Nanocarriers for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. espublisher.com [espublisher.com]

- 6. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of 2D Metal–Organic Nanosheets (MONs) by Liquid Phase Exfoliation: Applications in Effective Delivery of Antiulcer Drugs and Selective Adsorption and Removal of Cationic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]

Solvothermal Synthesis of Metal-Organic Frameworks with 2,5-Diaminoterephthalic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the functionalized organic linker, 2,5-diaminoterephthalic acid. The inclusion of amino groups on the linker molecule imparts unique properties to the resulting MOFs, making them highly attractive for a range of applications, including catalysis and drug delivery.

Introduction

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The solvothermal synthesis method is a widely employed technique for the formation of high-quality MOF crystals. This method involves heating a solution of the metal precursor and the organic linker in a sealed vessel, allowing for the slow growth of the crystalline framework. The choice of organic linker is crucial in determining the properties of the resulting MOF. This compound is a particularly interesting linker due to the presence of two amine functional groups. These groups can enhance the MOF's performance in various applications by providing active sites for catalysis, improving selectivity in adsorption, and offering opportunities for post-synthetic modification.

Experimental Protocols

Protocol: Solvothermal Synthesis of a Representative Amine-Functionalized MOF (adapted from IRMOF-3 synthesis) [1][2][3]

Materials:

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (or 2-aminoterephthalic acid for IRMOF-3)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

Preparation of the Precursor Solution: In a glass vial, dissolve zinc nitrate hexahydrate (e.g., 1.2 g, 4.59 mmol) and this compound (or a stoichiometric equivalent of 2-aminoterephthalic acid, e.g., 0.3 g, 1.66 mmol) in dry N,N-dimethylformamide (DMF) (e.g., 30 mL).[1]

-

Stirring: Stir the resulting suspension for 20 minutes at room temperature to ensure homogeneity.[1]

-

Solvothermal Reaction: Seal the vial and place it in a preheated oven at 105 °C for 24 hours.[1][2] During this time, the MOF crystals will form.

-

Cooling: After the reaction is complete, allow the vial to cool slowly to room temperature.

-

Product Collection and Washing: Decant the solvent to isolate the crystalline product. Wash the crystals three times with fresh, dry DMF to remove any unreacted starting materials.[1]

-

Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in a low-boiling point solvent such as chloroform (CHCl₃) for three days. Replace the chloroform with a fresh portion each day.[1]

-

Activation: After the solvent exchange, the MOF is activated by removing the solvent from the pores. This is typically achieved by heating the material under vacuum.

Diagram: Solvothermal Synthesis Workflow

Caption: Workflow for the solvothermal synthesis of an amine-functionalized MOF.

Data Presentation

The following tables summarize key quantitative data for representative amine-functionalized MOFs. This data is provided for comparative purposes to illustrate the typical properties of these materials.

Table 1: Physicochemical Properties of a Representative Amine-Functionalized MOF (IRMOF-3) [1]

| Parameter | Value |

| BET Surface Area | 718.11 m²/g |

| Pore Volume | 0.378 cm³/g |

| Pore Diameter | 2.105 nm |

Table 2: Doxorubicin (B1662922) Loading Capacity of Amine-Functionalized MOFs [4]

| MOF | Functional Group | Doxorubicin Absorption (mg/g MOF) |

| NUIG4 | - | 1995 |

| MV-NUIG4 Analogue 1 | -OH | 1234 |

| MV-NUIG4 Analogue 2 | -OH | 1995 |

Table 3: Catalytic Performance of Amine-Functionalized MOFs in Knoevenagel Condensation [5][6][7]

| Catalyst | Reaction | Substrates | Solvent | Temperature (°C) | Conversion (%) |

| UiO-66-NH₂ | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate (B8463686) | DMF | - | High |

| IRMOF-3 | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | - | - | High |

| 3Zn hollowspheres | Knoevenagel Condensation | Benzaldehyde, Active Methylene (B1212753) Compound | - | - | 90 |

Application Notes

MOFs synthesized with this compound are expected to exhibit enhanced performance in applications where the amine functionality plays a key role.

Drug Delivery

The porous structure and high surface area of MOFs make them excellent candidates for drug delivery systems. The amine groups on the this compound linker can interact with drug molecules through hydrogen bonding, potentially increasing the drug loading capacity and allowing for controlled release.[4]

Application Protocol: Doxorubicin Loading and Release [4]

-

Loading: Suspend the activated amine-functionalized MOF in a solution of doxorubicin in a suitable solvent (e.g., methanol). Stir the suspension at a controlled temperature for a specific time to allow for drug encapsulation.

-

Separation: Centrifuge the mixture to separate the drug-loaded MOF from the solution.

-

Quantification: Measure the concentration of doxorubicin remaining in the supernatant using UV-Vis spectroscopy to determine the loading efficiency.

-

Release: Suspend the doxorubicin-loaded MOF in a buffer solution (e.g., PBS at pH 7.4) at 37 °C. At specific time intervals, take aliquots of the solution, centrifuge to remove the MOF particles, and measure the concentration of released doxorubicin using UV-Vis spectroscopy.

Diagram: Drug Delivery Workflow

Caption: General workflow for drug loading and in vitro release studies.

Catalysis

The amine groups within the MOF structure can act as basic catalytic sites, making these materials effective heterogeneous catalysts for various organic reactions. One such application is the Knoevenagel condensation, a C-C bond-forming reaction.[5][7]

Application Protocol: Knoevenagel Condensation [5][7]

-

Reaction Setup: In a reaction vessel, combine the aldehyde (e.g., benzaldehyde), the active methylene compound (e.g., ethyl cyanoacetate or malononitrile), the amine-functionalized MOF catalyst, and a suitable solvent (e.g., DMF, DMSO, or ethanol).

-

Reaction: Stir the mixture at a specific temperature for a set period.

-

Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Product Isolation: After the reaction is complete, separate the MOF catalyst from the reaction mixture by filtration or centrifugation. The catalyst can often be washed, dried, and reused.

-

Purification: Purify the product from the filtrate using standard techniques like crystallization or column chromatography.

Diagram: Catalysis Workflow

Caption: Workflow for a heterogeneous catalytic reaction using an amine-functionalized MOF.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligand geometry controlling Zn-MOF partial structures for their catalytic performance in Knoevenagel condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiccpress.com [oiccpress.com]

protocol for synthesizing UiO-66 type MOFs with 2,5-diaminoterephthalic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the Metal-Organic Framework (MOF) UiO-66-NH₂, derived from 2,5-diaminoterephthalic acid (also known as 2-aminoterephthalic acid) and a zirconium-based metal cluster. The protocols outlined below are based on established solvothermal methods, offering a reproducible approach for obtaining this versatile material.

Introduction

UiO-66-NH₂ is a zirconium-based MOF renowned for its high thermal and chemical stability, porosity, and the presence of functional amino groups within its structure.[1][2] These characteristics make it a promising candidate for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The synthesis of UiO-66-NH₂ typically involves the solvothermal reaction between a zirconium salt (e.g., zirconium tetrachloride, ZrCl₄) and this compound in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

Synthesis Protocols

Several protocols for the synthesis of UiO-66-NH₂ have been reported, with variations in reaction conditions that can influence the material's properties, such as crystallinity and particle size.[3][4] Below are detailed experimental procedures based on common solvothermal methods.

Protocol 1: Standard Solvothermal Synthesis

This protocol is a widely adopted method for producing UiO-66-NH₂.

Materials and Equipment:

-

Zirconium tetrachloride (ZrCl₄)

-

This compound (H₂BDC-NH₂)

-

N,N-dimethylformamide (DMF)

-

Teflon-lined stainless-steel autoclave (200 mL)

-

Magnetic stirrer and hot plate

-

Oven or furnace

-

Centrifuge

Experimental Procedure:

-

In a beaker, dissolve 1.47 g of Zirconium chloride (ZrCl₄) and 1.06 g of 2-aminoterephthalic acid (H₂BDC-NH₂) in 150 mL of N,N-dimethylformamide (DMF).[3]

-

Stir the mixture until a homogeneous solution is formed.

-